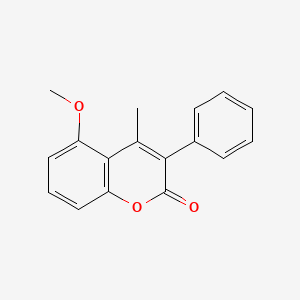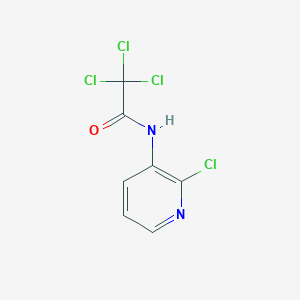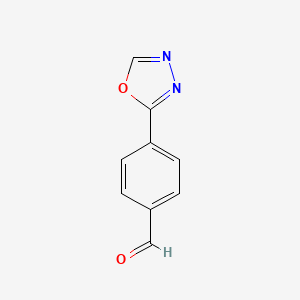![molecular formula C11H17NO B3042342 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- CAS No. 58028-69-6](/img/structure/B3042342.png)
1-Propanol, 3-[[(1R)-1-phenylethyl]amino]-
Descripción general
Descripción
1-Propanol, 3-[[(1R)-1-phenylethyl]amino]-, also known as Norephedrine, is a synthetic compound that belongs to the family of amphetamines. It is a stereoisomer of ephedrine and has been widely used as a nasal decongestant and a bronchodilator. Apart from its medical applications, Norephedrine has also been used as a research tool in various scientific studies.
Mecanismo De Acción
1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- acts as a sympathomimetic agent, which means that it mimics the effects of the sympathetic nervous system. It stimulates the release of norepinephrine and dopamine, which are neurotransmitters that play a crucial role in the regulation of various physiological processes.
Biochemical and Physiological Effects:
1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- has been shown to have several biochemical and physiological effects. It increases the release of glucose from the liver, which provides energy to the body during times of stress. It also increases the breakdown of fats, which can lead to weight loss. 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- has been found to have a positive effect on cognitive function and has been used as a cognitive enhancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- has several advantages as a research tool. It is readily available and relatively inexpensive. It has a well-established mechanism of action, which makes it easy to study. However, it also has some limitations. It is a controlled substance and requires special permits to handle. It can also have side effects, such as increased heart rate and blood pressure, which can complicate experiments.
Direcciones Futuras
There are several future directions for the research on 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]-. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- has been shown to improve cognitive function and may be useful in treating the symptoms of ADHD. Another area of research is the development of new analogs of 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- that have improved pharmacological properties. These analogs could be used as potential therapeutics for various medical conditions.
Conclusion:
1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- is a synthetic compound that has been widely used as a nasal decongestant and bronchodilator. It has also been used as a research tool in various scientific studies. 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- has a well-established mechanism of action and has several biochemical and physiological effects. It has several advantages as a research tool but also has some limitations. There are several future directions for the research on 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]-, including its potential as a treatment for ADHD and the development of new analogs with improved pharmacological properties.
Aplicaciones Científicas De Investigación
1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- has been extensively used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been found to have a similar mechanism of action as ephedrine, which involves the stimulation of adrenergic receptors in the sympathetic nervous system. This results in an increase in heart rate, blood pressure, and bronchodilation.
Propiedades
IUPAC Name |
3-[[(1R)-1-phenylethyl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(12-8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUYEHFIDUKNIU-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[2-[4-(2-Thiophen-2-ylethynyl)phenyl]ethynyl]thiophene](/img/structure/B3042273.png)



